molecular formula C12H17NO3S B2538310 Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate CAS No. 1418126-07-4

Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate

Cat. No.: B2538310
CAS No.: 1418126-07-4
M. Wt: 255.33
InChI Key: LYCISWYLBBYIRM-UHFFFAOYSA-N
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Description

Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate is an organic compound with a complex structure that includes a thiophene ring, a carbamate group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the thiophene ring and the oxo-propyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxo group can yield the corresponding alcohol.

Scientific Research Applications

Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a useful probe in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the thiophene ring.

    Thiophene-3-carboxylic acid: Contains the thiophene ring but lacks the carbamate group.

    N-Boc-protected anilines: Similar in having a carbamate group but with different aromatic systems.

Uniqueness

Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate is unique due to its combination of a thiophene ring and a carbamate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

tert-butyl N-(3-oxo-1-thiophen-3-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-10(4-6-14)9-5-7-17-8-9/h5-8,10H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCISWYLBBYIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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